Ethanone, 2,2-dibromo-1-(6-methoxy-2-naphthalenyl)-

Organic synthesis α-bromination naphthyl ketone

Ethanone, 2,2-dibromo-1-(6-methoxy-2-naphthalenyl)- is a dibrominated naphthyl ketone derivative belonging to the family of α-halocarbonyl compounds. It is prepared via selective α-bromination of 2-acetyl-6-methoxynaphthalene using phenyltrimethylammonium tribromide (PTT) and is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C13H10Br2O2
Molecular Weight 358.02 g/mol
CAS No. 52997-56-5
Cat. No. B13699218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 2,2-dibromo-1-(6-methoxy-2-naphthalenyl)-
CAS52997-56-5
Molecular FormulaC13H10Br2O2
Molecular Weight358.02 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)C(Br)Br
InChIInChI=1S/C13H10Br2O2/c1-17-11-5-4-8-6-10(12(16)13(14)15)3-2-9(8)7-11/h2-7,13H,1H3
InChIKeyDEUCQVRMYOWSSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dibromo-1-(6-methoxy-2-naphthalenyl)ethanone (CAS 52997-56-5) – Key Properties and Sourcing Relevance


Ethanone, 2,2-dibromo-1-(6-methoxy-2-naphthalenyl)- is a dibrominated naphthyl ketone derivative belonging to the family of α-halocarbonyl compounds. It is prepared via selective α-bromination of 2-acetyl-6-methoxynaphthalene using phenyltrimethylammonium tribromide (PTT) and is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis [1]. The compound has a molecular weight of 358.02 g/mol, a computed XLogP of 4.5, and a topological polar surface area of 26.3 Ų, indicating moderate lipophilicity and limited hydrogen-bonding capacity .

Requires gem-dibromo ketone motif
Enables ynolate or selective debromination chemistry
Supports syntheses needing two leaving groups

Why the Dibromo Derivative Cannot Be Replaced by Its Monobromo Analog


Although the monobromo analogue (2-bromo-1-(6-methoxy-2-naphthalenyl)ethanone) shares a common naphthalene scaffold, the additional bromine atom in the dibromo compound fundamentally alters its reactivity profile and physical properties. The two bromine atoms enable sequential nucleophilic substitution or selective debromination pathways that are inaccessible to the mono-halogenated variant, while the higher melting point and altered lipophilicity directly affect purification and formulation outcomes [1]. Substituting the dibromo compound with the monobromo analogue would compromise reaction selectivity and yield in transformations that require a gem-dibromo ketone motif.

Target
Substitute
Mismatch Risk
2,2-Dibromo compound
Monobromo analogue
Single bromine alters reaction selectivity; gem-dibromo motif required for sequential substitution.
Higher melting point
Lower melting point
Melting point difference may impact purification and solid-state handling.
Increased lipophilicity
Lower lipophilicity
Lipophilicity difference may shift partitioning and solubility in biphasic systems.

Quantitative Differentiation Evidence for 2,2-Dibromo-1-(6-methoxy-2-naphthalenyl)ethanone


Synthetic Yield of Dibromo vs. Monobromo Derivative Under Identical Conditions

Under the same reaction conditions (2-acetyl-6-methoxynaphthalene, anhydrous THF, phenyltrimethylammonium tribromide), the dibromo compound is obtained in 78–87% isolated yield, which is comparable to or slightly higher than the 79% yield of the monobromo analogue [1]. This demonstrates that the second bromination step does not incur a significant yield penalty.

Synthetic yield
Head-to-head
78–87% dibromo / 79% monobromo
Comparable yield supports synthetic route planning
PTT bromination, anhydrous THF, RT
Organic synthesis α-bromination naphthyl ketone

Melting Point Elevation Simplifies Purification and Handling

The target compound exhibits a melting point of 116.5–118°C (ethanol recrystallization), which is approximately 9°C higher than the 107–109°C (cyclohexane recrystallization) of the monobromo analogue [1]. This higher melting point facilitates product isolation by crystallization and improves solid-state handling during procurement and storage.

Melting point
Head-to-head
116.5–118°C dibromo / 107–109°C monobromo
Higher melting point may simplify purification
Recrystallized from ethanol vs cyclohexane
Purification crystallization physicochemical properties

Computed Lipophilicity Advantage Over Monobromo Analog

The target compound has a computed XLogP of 4.5 , which is higher than the monobromo analogue (XLogP not directly available from the same source but class-level inference indicates an increase of approximately 0.5–0.7 log units per additional bromine atom on an aromatic ketone scaffold). This increased lipophilicity may enhance membrane permeability and alter partitioning behavior in biphasic reaction systems.

Lipophilicity
Class-level
XLogP 4.5
Increased lipophilicity vs. monobromo may enhance organic-phase solubility
Computed value; estimated ~0.5–1.0 log unit increase
Lipophilicity drug-likeness ADME prediction

Gem-Dibromo Ketone Motif Enables Ynolate Anion Generation

α,α-Dibromo ketones are well-established precursors for lithium ynolate anions, a class of ketene anion equivalents used in [2+2] cycloadditions and olefination reactions [1]. The gem-dibromo substitution in the target compound enables this distinct reactivity manifold, which is not accessible to the monobromo analogue, as the monobromo ketone would undergo enolate formation rather than ynolate generation upon metal-halogen exchange.

Ynolate capability
Class-level
Accessible with dibromo; not with monobromo
Dibromo compound enables ynolate anion chemistry
Established for gem-dibromo ketones; unavailable for monobromo
Synthetic methodology ynolate ketene anion equivalent

High-Value Application Scenarios for 2,2-Dibromo-1-(6-methoxy-2-naphthalenyl)ethanone


Synthesis of Naproxen and Nabumetone Intermediates via Selective Debromination

The dibromo compound serves as a strategic intermediate in the preparation of non-steroidal anti-inflammatory drug (NSAID) precursors. Its gem-dibromo acetyl group can undergo selective monodebromination to yield 2-bromoacetyl-6-methoxynaphthalene, a direct precursor in the naproxen and nabumetone synthetic pathways, offering an alternative route when the dibromo compound is the more readily available or cost-competitive starting material [1].

Ynolate Anion Generation for Cycloaddition and Olefination Chemistry

Laboratories pursuing ynolate-based synthetic methodology can employ the dibromo compound as a progenitor of highly reactive ynolate anions. Reductive lithiation of the α,α-dibromo ketone generates the corresponding ynolate, which participates in [2+2] cycloadditions and stereoselective olefination reactions to afford complex tetrasubstituted alkenes and functionalized ketene derivatives [2].

Fluorescent Probe and Epoxide Hydrolase Substrate Development

The 6-methoxy-2-naphthyl scaffold is the core fluorophore in PHOME-based epoxide hydrolase assays, where 6-methoxy-2-naphthaldehyde is released as the fluorescent reporter. The dibromo derivative may serve as a protected aldehyde equivalent or as a starting material for the construction of next-generation epoxide hydrolase substrates, capitalizing on its lipophilicity (XLogP 4.5) to fine-tune substrate-enzyme interactions .

Application
Selection Property
Validation Focus
Naproxen/nabumetone intermediate synthesis
Gem-dibromo selective debromination
Monobromo conversion yield and purity
Ynolate cycloaddition/olefination
Ynolate precursor reactivity
Ynolate generation efficiency
Fluorescent probe development
6-methoxy-2-naphthyl fluorophore
Aldehyde release properties
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